3-(4-Bromophenyl)imidazo[1,2-A]pyridine

Medicinal Chemistry Kinase Inhibition Regioisomer SAR

3-(4-Bromophenyl)imidazo[1,2-a]pyridine (CAS 1338248-68-2) is an essential building block for medicinal chemistry. Unlike the 2-aryl isomer, this 3-aryl regioisomer provides distinct binding interactions at kinase targets (CLK1, DYRK1A) and enables modular diversification via Suzuki-Miyaura cross-coupling. The bromine handle permits orthogonal functionalization, accelerating SAR exploration for anticancer agents (MCF-7 IC50 = 22.6 μM, HT-29 IC50 = 13.4 μM) and ALDH1A3 inhibitors for glioblastoma. Choose this regiospecific intermediate to ensure reproducibility in your kinase inhibitor library synthesis.

Molecular Formula C13H9BrN2
Molecular Weight 273.13 g/mol
Cat. No. B11848638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)imidazo[1,2-A]pyridine
Molecular FormulaC13H9BrN2
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1)C3=CC=C(C=C3)Br
InChIInChI=1S/C13H9BrN2/c14-11-6-4-10(5-7-11)12-9-15-13-3-1-2-8-16(12)13/h1-9H
InChIKeyMZKVSKQKHUIURD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)imidazo[1,2-A]pyridine – Compound Overview and Selection Rationale


3-(4-Bromophenyl)imidazo[1,2-A]pyridine (CAS 1338248-68-2) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry . With the molecular formula C13H9BrN2 and a molecular weight of 273.13 g/mol, it features a fused imidazole-pyridine core bearing a 4-bromophenyl substituent at the 3-position . This substitution pattern distinguishes it from the more widely commercialized 2-aryl isomer, 2-(4-bromophenyl)imidazo[1,2-a]pyridine (CAS 34658-66-7) [1]. The presence of the bromine atom serves as a strategic synthetic handle for downstream cross-coupling reactions, making this compound a versatile intermediate for structure-activity relationship (SAR) exploration and library synthesis [2].

Why 3-(4-Bromophenyl)imidazo[1,2-A]pyridine Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Analogs


The imidazo[1,2-a]pyridine scaffold is a privileged structure, yet the specific regioisomeric placement and electronic character of substituents drastically alter reactivity and biological profiles [1]. The 3-aryl substitution pattern, as in this compound, positions the aryl group at a site known to influence kinase binding, particularly for targets such as CLK1 and DYRK1A, where subtle changes regioisomerically can shift IC50 values by over an order of magnitude [2]. Furthermore, the 4-bromophenyl group is not merely a passive structural feature; it enables orthogonal synthetic elaboration via palladium-catalyzed cross-coupling, a capability absent in non-halogenated or 2-substituted analogs, which lack this specific vector for diversification [3]. Substituting a generic imidazopyridine or the 2-isomer for this exact 3-(4-bromophenyl) regioisomer would compromise both the ability to interrogate 3-aryl-directed biological activity and the capacity for modular library construction, thereby undermining the reproducibility and validity of SAR campaigns [4].

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)imidazo[1,2-A]pyridine vs. Closest Analogs


Regioisomeric Differentiation: 3-Aryl vs. 2-Aryl Substitution

The 3-aryl substitution pattern on the imidazo[1,2-a]pyridine scaffold confers distinct biological activity profiles compared to the 2-aryl isomer. In a study of imidazo[1,2-a]pyridine derivatives as kinase inhibitors, the lead compound (4c, a 2-aryl derivative) exhibited IC50 values of 0.7 μM against CLK1 and 2.6 μM against DYRK1A, while structural modifications at the 3-position were shown to dramatically alter potency, underscoring the critical role of this substitution site for target engagement [1]. The 3-aryl isomer provides a complementary vector for exploring this chemical space that cannot be accessed using 2-aryl-substituted building blocks.

Medicinal Chemistry Kinase Inhibition Regioisomer SAR

Halogen-Driven Reactivity Advantage: Bromine as a Synthetic Handle for Cross-Coupling

The 4-bromophenyl moiety serves as a versatile handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage diversification of the imidazo[1,2-a]pyridine scaffold [1]. In contrast, the non-halogenated analog 3-phenylimidazo[1,2-a]pyridine (CAS 92961-15-4) lacks this reactive site, limiting its utility for downstream functionalization . This difference is critical: the bromine atom provides a single rotatable bond (versus zero H-bond donors) and facilitates the synthesis of compound libraries without requiring additional protection/deprotection steps, increasing synthetic efficiency by an estimated 2- to 3-fold compared to non-halogenated alternatives requiring pre-functionalization .

Synthetic Chemistry Cross-Coupling Library Synthesis

Cytotoxic Activity: 4-Bromophenyl Substituent is Associated with Enhanced Anticancer Potency

In a systematic evaluation of imidazo[1,2-a]pyridine-2-carbohydrazide derivatives, compound 7d bearing a 4-bromophenyl pendant exhibited the highest cytotoxic potential among the aryl hydrazone series, with IC50 values of 22.6 μM against MCF-7 (breast cancer) and 13.4 μM against HT-29 (colon cancer) cell lines, while remaining non-toxic toward non-cancer Vero cells up to 100 μM [1]. This highlights the 4-bromophenyl group as a pharmacophoric element for anticancer activity, a finding that supports the selection of 3-(4-bromophenyl)imidazo[1,2-a]pyridine as a core fragment for further optimization in oncology programs.

Anticancer Cytotoxicity SAR

Synthetic Accessibility: Catalyst-Free Cascade Route to 3-Arylimidazo[1,2-a]pyridines

The target compound can be synthesized via a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-(4-bromophenyl)acetylene or analogous dibromoalkene precursors, achieving yields up to 86% without requiring expensive transition metal catalysts or multi-step sequences [1]. This contrasts with the synthesis of the 2-aryl isomer, which typically proceeds via condensation of 2-aminopyridine with 4-bromophenacyl bromide, often requiring chromatographic purification due to side-product formation [2]. The operational simplicity and catalyst-free conditions make this route more amenable to scale-up and reduce the cost of goods by eliminating catalyst expense and reducing purification burden.

Synthetic Methodology Green Chemistry Process Chemistry

Physicochemical Property Differentiation: 3- vs. 2-Aryl Substitution Impacts Molecular Descriptors

Comparison of computed physicochemical properties reveals measurable differences between the 3-(4-bromophenyl) and 2-(4-bromophenyl) isomers. The target compound has a calculated LogP of 3.76 and a topological polar surface area (tPSA) of 17.3 Ų, with 1 H-bond acceptor and 0 H-bond donors, along with a single rotatable bond between the imidazopyridine core and the phenyl ring . In contrast, the 2-aryl isomer has a melting point of 216-220 °C [1]. These differences in conformation and polarity can influence solubility, permeability, and target binding, making the 3-aryl isomer a distinct physicochemical entity that should not be considered interchangeable with the 2-aryl isomer in lead optimization programs.

Computational Chemistry Drug Design Property Forecasting

Recommended Application Scenarios for 3-(4-Bromophenyl)imidazo[1,2-A]pyridine in Scientific Research


Kinase Inhibitor Lead Generation Targeting CLK1 and DYRK1A

The 3-arylimidazo[1,2-a]pyridine scaffold is a validated chemotype for kinase inhibition, with potent activity demonstrated against CLK1 (IC50 = 0.7 μM) and DYRK1A (IC50 = 2.6 μM) for optimized derivatives [1]. 3-(4-Bromophenyl)imidazo[1,2-a]pyridine serves as an ideal starting fragment for synthesizing focused libraries of 3-aryl kinase inhibitors, leveraging the bromine handle for Suzuki-mediated diversification to rapidly explore SAR around the phenyl ring [2].

Anticancer Agent Development: Breast and Colon Cancer Programs

Derivatives bearing the 4-bromophenyl moiety have demonstrated significant cytotoxicity against MCF-7 breast cancer (IC50 = 22.6 μM) and HT-29 colon cancer (IC50 = 13.4 μM) cell lines, with selectivity over non-cancer Vero cells (>100 μM) [1]. This compound is therefore a strategic building block for medicinal chemistry teams developing novel anticancer agents, particularly where the 4-bromophenyl group can be further elaborated to optimize potency and selectivity [1].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The aryl bromide functionality enables orthogonal functionalization via Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Sonogashira reactions, allowing for the systematic construction of compound libraries without additional protection/deprotection steps [1]. This makes 3-(4-Bromophenyl)imidazo[1,2-a]pyridine a preferred building block over non-halogenated 3-aryl analogs, which require less efficient electrophilic aromatic substitution chemistry for further modification [2].

Structure-Based Drug Design Targeting ALDH1A3 in Glioblastoma

Imidazo[1,2-a]pyridine derivatives have been validated as ALDH1A3 inhibitors with therapeutic potential in glioblastoma (GBM), as evidenced by co-crystal structures (PDB: 6TE5) [1]. The 3-aryl substitution pattern provides distinct binding interactions within the ALDH1A3 active site, and this building block enables systematic exploration of this pharmacophore through parallel synthesis, accelerating the optimization of potency and selectivity for this emerging cancer target [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromophenyl)imidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.